molecular formula C13H17ClN4O2 B15111180 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B15111180
M. Wt: 296.75 g/mol
InChI Key: OPGWWSDVGMSYSH-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-ketoester under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents such as N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

    Oxidation: Formation of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide.

    Reduction: Formation of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-amine.

    Substitution: Formation of 5-[(3-Halophenyl)methylamino]-2-methylpyrazole-3-carboxamide.

Scientific Research Applications

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17ClN4O2

Molecular Weight

296.75 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N4O2.ClH/c1-17-11(13(14)18)7-12(16-17)15-8-9-4-3-5-10(6-9)19-2;/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16);1H

InChI Key

OPGWWSDVGMSYSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC(=CC=C2)OC)C(=O)N.Cl

Origin of Product

United States

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